1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and fluorine atoms. This compound is known for its unique chemical structure, which includes a five-membered imidazolidine ring substituted with a fluorophenyl group and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing the mixture in a polar solvent such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed:
- Oxidized imidazolidine-2,4-dione derivatives.
- Reduced imidazolidine derivatives.
- Substituted fluorophenyl imidazolidine derivatives .
Scientific Research Applications
1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target proteins .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-methylimidazolidine-2,4-dione
- 1-(4-Fluorophenyl)-5-ethylimidazolidine-2,4-dione
- 1-(4-Fluorophenyl)-5-phenylimidazolidine-2,4-dione .
Comparison: 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For example, the presence of the methyl group at the 5-position can influence its binding affinity to target proteins, thereby affecting its biological activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJZYRAYUJYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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